Pertusaric acid
Description
Pertusaric acid is a lichen-derived secondary metabolite primarily isolated from species within the genera Pertusaria and Lepra. It is characterized as a fatty acid derivative with notable bioactivity, including roles as a seedling growth inhibitor and nasal irritant . Structurally, its dihydro form (dihydrothis compound, C₂₁H₃₆O₅) has been identified in lichens such as Lepra amara and Pertusaria cisalbescens, often co-occurring with compounds like lichexanthone and picrolichenic acid . This compound’s melting point (76–78°C) and optical rotation ([α]ᴅ +95.0° in methanol) distinguish it from structurally related lichen substances .
Properties
Molecular Formula |
C21H34O5 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-methylidene-5-oxo-2-(14-oxopentadecyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C21H34O5/c1-16(22)14-12-10-8-6-4-3-5-7-9-11-13-15-18-19(20(23)24)17(2)21(25)26-18/h18-19H,2-15H2,1H3,(H,23,24) |
InChI Key |
SKQHRBRVCRUFSX-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
Structural Insights :
- Pertusaric acid’s aliphatic chain contrasts with the aromatic cores of lichexanthone and usnic acid, impacting solubility and ecological roles (e.g., this compound’s role in membrane disruption vs. lichexanthone’s UV absorption) .
- Dihydrothis compound’s saturation may reduce reactivity compared to its parent compound, though biological implications remain understudied .
Ecological and Taxonomic Distribution
- This compound : Found in Pertusaria and Lepra species, often in association with chlorinated xanthones (e.g., 5-chlorolichexanthone) in P. cisalbescens .
- Lepra-specific analogs: Lepra austropacifica produces planaic acid, while L. subventosa contains thamnolic acid, highlighting chemotaxonomic variability within the genus .
- Convergent biosynthesis: Lichens like Lecanora weberi independently produce fatty acids (e.g., constipatic acid) but lack this compound, suggesting niche-specific adaptation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
